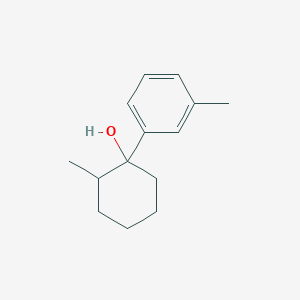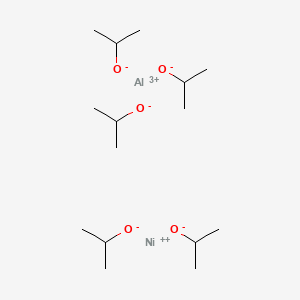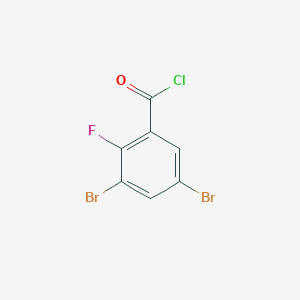
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a hydroxyl group, and a chlorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the hydroxyl group may be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzenesulfonyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
2-Hydroxy-3-methylbenzenesulfonyl chloride: Lacks the chlorine atom, affecting its electrophilic properties.
5-Chloro-3-methylbenzenesulfonyl chloride: Lacks the hydroxyl group, altering its chemical behavior.
Uniqueness
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (chlorine, hydroxyl, and sulfonyl chloride) on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H6Cl2O3S |
|---|---|
Peso molecular |
241.09 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)3-6(7(4)10)13(9,11)12/h2-3,10H,1H3 |
Clave InChI |
MGAJWIHTBHDEBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine](/img/structure/B12089990.png)
![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)






![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)

![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)



